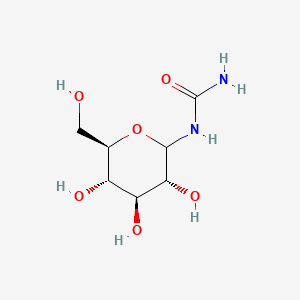
D-Glucosylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosylurea: is a compound with the molecular formula C7H14N2O6 and a molecular weight of 222.2 g/mol . It is a derivative of glucose where the glucose molecule is linked to a urea group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucosylurea can be synthesized through the reaction of unprotected hexoses with urea and urea derivatives in sugar melts or solvent-free systems. This reaction is typically catalyzed by acids and occurs under short reaction times . For example, β-D-glucosylurea can be obtained in high yields by reacting D-glucose with urea in the presence of an acid catalyst .
Industrial Production Methods: The industrial production of this compound involves similar methods, utilizing high substrate concentrations and acid catalysis to achieve high yields. The use of renewable raw materials, such as biomass, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the glucose moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of glucosylurea derivatives with additional functional groups .
Scientific Research Applications
Chemistry: D-Glucosylurea is used in the synthesis of glycosyl ureas, which are important intermediates in organic synthesis .
Biology: In biological research, this compound is used as a stabilizer for enzymes and as a component in biosensors .
Industry: In the industrial sector, this compound is used in the production of adhesives and as a stabilizer in lyophilization processes .
Mechanism of Action
The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose . This action can help regulate blood sugar levels in diabetic patients.
Comparison with Similar Compounds
β-D-Mannosylurea: Similar in structure but derived from mannose instead of glucose.
N-Acetyl-D-Glucosamine: Another glucose derivative with an acetyl group instead of a urea group.
Uniqueness: D-Glucosylurea is unique due to its specific glycosidic linkage and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to act as a stabilizer and inhibitor in various applications sets it apart from other similar compounds .
Properties
CAS No. |
5962-14-1 |
|---|---|
Molecular Formula |
C7H14N2O6 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
FKWQEFWENKGUGF-GASJEMHNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















